2,2-Propanediamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107240-00-6 |
|---|---|
Molecular Formula |
C3H10N2 |
Molecular Weight |
74.13 g/mol |
IUPAC Name |
propane-2,2-diamine |
InChI |
InChI=1S/C3H10N2/c1-3(2,4)5/h4-5H2,1-2H3 |
InChI Key |
ZNZJJSYHZBXQSM-UHFFFAOYSA-N |
SMILES |
CC(C)(N)N |
Canonical SMILES |
CC(C)(N)N |
Other CAS No. |
107240-00-6 |
Origin of Product |
United States |
Coordination Chemistry of 2,2 Propanediamine and Propanediamine Ligands
Ligand Properties of 2,2-Dimethyl-1,3-propanediamine (B1293695)
2,2-Dimethyl-1,3-propanediamine (Me₂tn) acts primarily as a bidentate ligand, coordinating to metal centers through its two primary amine nitrogen atoms. The presence of the geminal methyl groups on the central carbon atom impacts the conformation and stability of the chelate rings formed.
Bidentate Chelation with Transition Metals (e.g., Aluminum, Gallium, Copper)
2,2-Dimethyl-1,3-propanediamine can be utilized as a bidentate ligand in the preparation of complexes with various transition and main group metals, including aluminum, gallium, and copper. These metal complexes have potential applications as catalysts in various chemical reactions. sigmaaldrich.comsigmaaldrich.com
Research has shown the formation of Lewis acid-base complexes between 2,2-dimethyl-1,3-propanediamine and metal alkyls like M(tBu)₃ (M=Al, Ga), yielding thermally stable compounds such as (tBu)₃Al(dmpa-H₄) and (tBu)₃Ga(dmpa-H₄). researchgate.net The reaction with Ga(tBu)₃ can further lead to the formation of bridged complexes like [(tBu)₃Ga]₂(dmpa-H₄). researchgate.net In contrast, the reaction of 2,2-dimethyl-1,3-propanediamine with AlMe₃ has been reported to yield tri-aluminum compounds, [Al₃Me₅(dmpa-H₂)₂]. researchgate.net
Copper(II) complexes with 2,2-dimethyl-1,3-propanediamine have also been synthesized and characterized. For instance, the reaction of CuCl₂ with 2,2-dimethyl-1,3-propanediamine can yield neutral complexes like [Cu(dmpa-H₄)₂Cl₂]. researchgate.net Ionic copper complexes, such as [Cu(dmpa)₂(MeCN)₂][BPh₄]₂, can also be formed. researchgate.net Some copper(II) complexes with 2,2-dimethyl-1,3-propanediamine have been found to exhibit a five-coordinate, axially elongated square-pyramidal environment, with the diamine nitrogen atoms in the equatorial positions. researchgate.net
Formation of Tetradentate Schiff Base Ligands
2,2-Dimethyl-1,3-propanediamine serves as a key building block in the synthesis of tetradentate Schiff base ligands. These ligands are typically formed by the condensation reaction between the diamine and aldehydes or ketones, creating imine (C=N) bonds. inorgchemres.org The resulting Schiff base ligands can then coordinate to metal ions through a combination of nitrogen and oxygen donor atoms (N₂O₂ type), acting as tetradentate chelators. researchgate.netbohrium.com
For example, symmetric tetradentate N₂O₂ Schiff base ligands have been synthesized by the condensation of 2,2-dimethyl-1,3-propanediamine with substituted salicylaldehydes. inorgchemres.orgresearchgate.net These ligands can then react with metal salts, such as metal(II) acetates, to form metal complexes. inorgchemres.org Studies have shown that the conformation of the Schiff base ligand derived from 2,2-dimethyl-1,3-propanediamine can influence its ability to coordinate to a metal ion directly, with some conformations being less suitable for direct coordination. ijcce.ac.ir
Coordination Modes and Geometries of Propanediamine Complexes
Propanediamine ligands, including 1,3-propanediamine and its substituted derivatives like 2,2-dimethyl-1,3-propanediamine, exhibit various coordination modes and geometries when complexed with transition metals. The specific geometry adopted depends on the metal ion, its oxidation state, the nature of other co-ligands, and steric factors.
Square Planar Geometry in Palladium(II) Complexes
Palladium(II) complexes are well-known for their preference for square planar coordination geometry due to the d⁸ electron configuration of Pd(II). ontosight.ai Complexes of palladium(II) with propanediamine ligands, including those derived from 1,3-propanediamine, commonly exhibit this square planar arrangement. iucr.orgiucr.org
When 2,2-dimethyl-1,3-propanediamine is incorporated into tetradentate Schiff base ligands, the resulting palladium(II) complexes have been shown by X-ray crystallographic analysis to exist as square planar geometries. scirp.org In these complexes, the tetradentate ligand coordinates to the palladium atom through nitrogen and oxygen atoms, occupying the four coordination sites in a square planar arrangement. scirp.org
While the specific geometry of 2,2-dimethyl-1,3-propanediamine palladium(II) complexes is described as square planar, related palladium(II) complexes with other diamines like o-phenylenediamine (B120857) can exhibit a slightly distorted square-planar configuration. iucr.orgiucr.org
Octahedral Coordination Geometry in Nickel(II) Complexes
Nickel(II) complexes often exhibit octahedral coordination geometry, especially when coordinated to bidentate ligands like propanediamines. In an octahedral complex, the central metal ion is surrounded by six donor atoms.
Studies on nickel(II) complexes with 1,2-propanediamine (a related propanediamine isomer) have shown the formation of complexes with octahedral coordination geometry around the nickel ion. ontosight.aiontosight.ai For instance, in Nickel(2+), bis(1,2-propanediamine-κN¹,κN²)-, bis(cyano-κC)aurate(1-) (1:2), the nickel(II) ion is coordinated to two 1,2-propanediamine molecules and two cyanoaurate ions, resulting in an octahedral arrangement. ontosight.ai Similarly, tris(1,2-propanediamine-κ²N,N′)nickel(II) complexes also show a slightly distorted octahedral coordination geometry around the Ni(II) atom. iucr.org
While direct structural data for simple nickel(II) complexes with 2,2-dimethyl-1,3-propanediamine exhibiting octahedral geometry were not explicitly found in the search results, the propensity of Ni(II) to form octahedral complexes with diamine ligands and the structural studies on related propanediamine complexes support the likelihood of 2,2-dimethyl-1,3-propanediamine forming octahedral complexes under appropriate conditions, potentially with additional ligands completing the coordination sphere. Some studies on Ni(II) complexes with tetradentate Schiff base ligands derived from 2,2-dimethyl-1,3-propanediamine have indicated octahedral coordination geometry. researchgate.net For example, a mononuclear Ni(II) complex with a tetradentate Schiff base derived from 1,3-propanediamine showed octahedral geometry with axial coordination by an isothiocyanate group and a water molecule. reading.ac.uk
Data on Ni-N bond lengths in octahedral nickel(II) complexes with related diamines like 2-methyl-1,2-propanediamine have been reported, showing values around 2.06-2.08 Å. iucr.org
Distorted Square-Planar Geometry in Gold(III) Complexes
Gold(III) complexes typically adopt a square planar coordination geometry, similar to palladium(II), due to the d⁸ electron configuration. However, the specific ligands and their steric and electronic properties can lead to distortions from the ideal square planar arrangement.
Research on gold(III) complexes with diamine ligands, including 1,3-propanediamine, has shown the formation of complexes with a distorted square-planar geometry around the gold(III) center. nih.govkfupm.edu.sa For example, in complexes containing both 1,2-diaminocyclohexane and 1,3-propanediamine ligands, the gold atom has been found to adopt a distorted square-planar geometry. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 2,2-Propanediamine | 10094875 |
| 2,2-Dimethyl-1,3-propanediamine | 81770 |
| 1,3-Propanediamine | 7916 |
| 1,2-Propanediamine | 6567 |
| Aluminum | 5359266 |
| Gallium | 3014 |
| Copper | 23978 |
| Palladium | 23933 |
| Nickel | 927 |
| Gold | 23988 |
Data Tables
Interactive data tables are not directly supported in this text-based format. However, based on the search results, the following information could be presented in a tabular format in an interactive environment:
Table 1: Selected Coordination Geometries of Propanediamine Complexes
| Ligand Type | Metal Ion | Observed Geometry | References |
| 2,2-Dimethyl-1,3-propanediamine (as Schiff base) | Palladium(II) | Square Planar | scirp.org |
| 1,2-Propanediamine | Nickel(II) | Octahedral | ontosight.ai, ontosight.ai, iucr.org |
| 1,3-Propanediamine | Nickel(II) | Slightly distorted Octahedral | iucr.org |
| 1,3-Propanediamine and 1,2-diaminocyclohexane | Gold(III) | Distorted Square-Planar | nih.gov |
| o-phenylenediamine | Palladium(II) | Slightly distorted Square-Planar | iucr.org, iucr.org |
Table 2: Selected Bond Lengths in Nickel(II) Complexes with Related Diamines
| Complex | Bond Type | Bond Length (Å) | Reference |
| [Ni(2-methyl-1,2-propanediamine)₂(C₂Cl₃O₂)₂] | Ni-N | 2.080, 2.063 | iucr.org |
| [Ni(1,2-propanediamine)₃][Pt(CN)₄] | Ni-N (mean) | 2.131 (10) | iucr.org |
Variable Coordination Geometries (Tetragonal Pyramidal, Flattened Tetrahedral)
Propanediamine ligands can contribute to the formation of metal complexes exhibiting various coordination geometries, including tetragonal pyramidal and flattened tetrahedral arrangements. For instance, studies on copper(II) complexes with ligands derived from propanediamines have revealed these geometries. A dinuclear copper(II) complex involving a ligand derived from 2-hydroxy-1,3-propanediamine shows a copper center with a tetragonal pyramidal geometry. researchgate.net In the same study, a mononuclear copper(II) complex with a related ligand exhibits a flattened tetrahedral coordination. researchgate.net Another example involves a Cu(II) complex with a tetradentate ligand derived from 1,2-propanediamine, which can undergo a geometry change from tetragonal in the Cu(II) state to flattened tetrahedral upon reduction to Cu(I). mdpi.com Copper(II) complexes with 2,2-dimethyl-1,3-propanediamine have also been observed to adopt an axially elongated square-pyramidal environment, a form of tetragonal pyramidal geometry. researchgate.net
Stability and Reactivity of Metal-Propanediamine Complexes
The interaction between metal ions and propanediamine ligands results in the formation of coordination complexes whose stability and reactivity are influenced by several factors, including the chelating effect, ligand field strength, solution conditions, and the nature of substituents on the ligand.
Chelating Effect and Ligand Field Strength
Propanediamines typically act as bidentate ligands, coordinating to a central metal atom through their two amine nitrogen atoms. ottokemi.comchemkits.eu This mode of binding leads to the formation of a stable ring structure around the metal center, a phenomenon known as the chelate effect. libretexts.org Metal complexes formed with chelating ligands are significantly more thermodynamically stable compared to analogous complexes with monodentate ligands. libretexts.org The chelate effect enhances stability by reducing the likelihood of ligand dissociation due to the multiple points of attachment. fiveable.me The ligand field strength of propanediamines, arising from the donor properties of the amine groups, also contributes to the electronic structure and stability of the resulting metal complexes. unishivaji.ac.in Stronger ligand fields generally lead to larger splitting of metal d-orbitals, influencing the complex's properties. The chelating effect of 1,2-propanediamine is known to contribute to the stability of its palladium(II) complexes. ontosight.ai
Stability Constants and pH Dependence in Solution
The stability of metal-propanediamine complexes in solution can be quantitatively described by stability constants (formation constants). These constants reflect the equilibrium between the metal ion, the ligand, and the complex species formed. Potentiometric titrations are a common method used to determine these stability constants. researchgate.netyu.edu.joosti.gov The stability of these complexes is also dependent on the pH of the solution. yu.edu.josolubilityofthings.com Changes in pH can affect the protonation state of the amine nitrogen atoms in the propanediamine ligand, thereby influencing its ability to coordinate to the metal ion. For instance, protonated forms of the diamine are less likely to bind to metal ions.
Studies on the formation of manganese(II) complexes with 1,3-propanediamine in methanol (B129727) have provided specific stability constant values. mdpi.com The logarithmic values of the formation constants (log β) for the mono- and bis-complexes of manganese(II) with 1,3-propanediamine were determined to be 5.08 and 8.66, respectively. mdpi.com For comparison, the corresponding values for manganese(II) with ethylenediamine (B42938) were 3.98 and 7.51. mdpi.com
| Metal Ion | Ligand | Species | log β |
|---|---|---|---|
| Manganese(II) | 1,3-Propanediamine | [Mn(L)]2+ | 5.08 |
| Manganese(II) | 1,3-Propanediamine | [Mn(L)2]2+ | 8.66 |
| Manganese(II) | Ethylenediamine | [Mn(L)]2+ | 3.98 |
| Manganese(II) | Ethylenediamine | [Mn(L)2]2+ | 7.51 |
Note: L represents the diamine ligand.
Potentiometric investigations have also been used to study ternary complexes involving 1,3-diaminopropane (B46017) with various metal cations and other ligands, determining stability constants and examining pH dependence. yu.edu.jo
Influence of Ligand Substituents on Electronic and Steric Properties
Substituents on the propanediamine backbone significantly influence the electronic and steric properties of the ligand, which in turn affects the stability and reactivity of the metal complexes they form. The presence and position of substituents, such as methyl groups in 2,2-dimethyl-1,3-propanediamine compared to 1,3-propanediamine, can alter the electron density around the donor nitrogen atoms, affecting their basicity and coordinating ability. Steric hindrance introduced by bulky substituents can also impact the accessibility of the metal center and the preferred coordination geometry. mdpi.comresearchgate.net
For example, the influence of methyl substituents on the 1,3-propanediamine chain of a hexadentate ligand affects the structural characteristics of its metal complexes, including the conformation of the six-membered chelate ring. researchgate.net Studies on substituted ethylenediamine ligands have shown that substituent position affects steric hindrance and metal-ligand bond lengths in copper(II)-zinc(II) complexes. mdpi.comresearchgate.net The presence of different substituents on Schiff base ligands derived from diamines can also fine-tune the electronic and steric properties of the coordination center, influencing catalytic activity. rsc.orgcdnsciencepub.com
Specific Metal-Propanediamine Complex Systems
Propanediamines form complexes with a variety of metal ions. Palladium(II) complexes with 1,2-propanediamine have been particularly studied due to their potential applications.
Palladium(II) Complexes with 1,2-Propanediamine
Palladium(II) ions readily form complexes with 1,2-propanediamine (DAP). These complexes typically exhibit a square planar geometry around the Pd(II) center, with the 1,2-propanediamine ligand coordinating as a bidentate ligand through its two nitrogen atoms. ontosight.aiontosight.ai Examples include bis(1,2-propanediamine)palladium(II) complexes. ontosight.ai
Specific palladium(II) complexes with 1,2-propanediamine and other ligands, such as thiocyanate, have been synthesized and characterized, confirming their square planar structure. ontosight.ai These complexes are noted for their stability and reactivity. ontosight.ai
Equilibrium studies have investigated the formation of mixed-ligand palladium(II) complexes involving [Pd(DAP)(H2O)2]2+ and various bioligands, including amino acids, peptides, and DNA units. cu.edu.eg These studies have determined the stoichiometries and stability constants of the resulting complexes in solution. cu.edu.eg For instance, 1:1 complexes are formed with amino acids, while peptides can form both 1:1 complexes and deprotonated amide species. cu.edu.eg DNA constituents form both 1:1 and 1:2 complexes with the [Pd(DAP)(H2O)2]2+ unit. cu.edu.eg
| Palladium(II) Species | Bioligand Type | Typical Stoichiometry |
|---|---|---|
| [Pd(DAP)(H2O)2]2+ | Amino acids | 1:1 |
| [Pd(DAP)(H2O)2]2+ | Peptides | 1:1 and deprotonated amide species |
| [Pd(DAP)(H2O)2]2+ | DNA units | 1:1 and 1:2 |
Note: DAP represents 1,2-diaminopropane (B80664).
Palladium(II) complexes with 1,2-propanediamine and its derivatives have garnered interest for their potential applications in catalysis, such as cross-coupling reactions, and in medicinal chemistry, including potential as anticancer agents. ontosight.ai
Nickel(II) Complexes with 1,2-Propanediamine and 1,3-Propanediamine Derivatives
Nickel(II) ions form various coordination complexes with 1,2-propanediamine (pn) and 1,3-propanediamine (tmd) and their derivatives. For instance, nickel(II) complexes with 1,2-propanediamine, such as [Ni(pn)₃]C₄O₄·2H₂O, have been synthesized and characterized. These complexes typically exhibit octahedral geometry around the nickel(II) ion oup.com.
Derivatives of 1,3-propanediamine also form nickel(II) complexes. A study on a nickel(II) complex containing a symmetrical N₄ tetradentate Schiff base ligand derived from the condensation of pyrrole-2-carboxaldehyde and 1,3-propanediamine revealed a slightly distorted square planar coordination geometry around the nickel atom. The six-membered ring formed by the metal, azomethine nitrogens, and the three carbon atoms of the 1,3-propanediamine bridge adopts a symmetric boat conformation researchgate.net.
Another example includes nickel(II) complexes synthesized from a ternary Schiff base ligand and 1,3-propanediamine bohrium.com. The reaction of nickel(II) perchlorate (B79767) salts with acetone (B3395972) in the presence of tris(propane-1,3-diamine)nickel(II) perchlorate can yield complexes containing a cyclic quadridentate ligand with two secondary amine and two azomethine donor groups researchgate.net. The electronic spectra and diamagnetism of these nickel(II) Schiff base complexes indicate square-planar structures researchgate.net. Octahedral geometry has also been observed in nickel(II) complexes with Schiff base ligands derived from 1,3-diaminopropane derivatives academicjournals.org.
Furthermore, studies have investigated the modulation of the structure of octahedral 1,3-propanediaminetetraacetate (1,3-pdta) nickel(II) complexes by introducing methyl substituents at the central carbon atom of the 1,3-propanediamine chain. Spectroscopic and crystallographic data for a complex with the 2,2-dimethyl-1,3-propanediamine-N,N,N',N'-tetraacetate (2,2-diMe-1,3-pdta) ligand showed octahedral coordination to the Ni(II) ion, with the six-membered 1,3-propanediamine chelate ring adopting a twist-boat conformation researchgate.net.
Copper(II) Complexes with Propanediamine Derivatives
Copper(II) ions readily form coordination complexes with propanediamine derivatives, exhibiting diverse structures and properties. Bis(1,3-propanediamine) Copper(II) Dichloride, [Cu(1,3-propanediamine)₂]Cl₂, is a coordination complex where copper(II) is chelated by two 1,3-propanediamine ligands and two chloride counterions, typically existing as crystalline solids . This compound has been utilized in catalysis and material science .
Schiff base ligands derived from the condensation of aldehydes with propanediamines are also commonly used to synthesize copper(II) complexes. For instance, copper(II) complexes bearing bis-Schiff base ligands of bis(5-halosalicylidene)-1,3-propanediamine derivatives have been reported. Single crystal X-ray diffraction analysis revealed both mononuclear and dinuclear structures for these complexes nih.govoup.com. These complexes have shown potential in various applications, including antitumor activities nih.govoup.com.
New copper(II) complexes have also been synthesized using Schiff-base ligands obtained from the reaction of natural aldehydes with amines such as 1,3-diaminopropane, 2,2-dimethyl-1,3-propanediamine, or 1,3-diamino-2-propanol. These complexes were characterized by various spectroscopic techniques, and some exhibited cytotoxicity in cancer cell lines nih.gov.
Mononuclear copper(II) compounds have been prepared by the reaction of CuCl₂·2H₂O and 2,2′-bipyridine-4,4′-dicarboxylic acid with 1,3-diaminopropane. The resulting complex, [Cu(bpdc)(dap)(H₂O)]·2H₂O, was characterized as a five-coordinate [CuN₄O] system with a square pyramidal geometry around the copper center researchgate.net.
2,2-Dimethyl-1,3-propanediamine has also been explored as a bidentate ligand in the preparation of copper complexes sigmaaldrich.com.
Lanthanum(III) Complexes with Salen Ligands from 1,2-Diaminopropane
Lanthanum(III) ions form complexes with Salen-type ligands derived from 1,2-diaminopropane. Salen ligands are tetradentate ligands typically formed by the condensation of salicylaldehyde (B1680747) derivatives with a diamine. Novel types of binuclear lanthanum complexes have been synthesized using Salen ligands obtained from the reaction of 3-methoxysalicylaldehyde with 1,2-diaminopropane. These ligands, such as N,N′-bis(3-methoxysalicylaldehyde)-1,2-diaminopropane (H₂Lᵃ), act as tetradentate ligands coordinating to the lanthanum ion through nitrogen and oxygen atoms of the azomethine and phenolic groups chemmethod.comchemmethod.comcivilica.com.
The synthesized lanthanum Salen-type complexes are generally formulated as [La₂(H₂Lᵃ)(NO₃)₂(OH)₂(OH₂)₄]. Analytical methods, including elemental analysis, UV-Vis, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy, have been used to characterize these complexes and confirm the coordination of the Salen ligands to the lanthanum ions chemmethod.comchemmethod.comcivilica.com. The spectral results support the proposed structures of the ligands and their lanthanum complexes chemmethod.com.
Gold(III) Complexes with 1,3-Diaminopropane
Gold(III) complexes with 1,3-diaminopropane (pn) have been synthesized and characterized. These complexes are of interest in the field of coordination chemistry and have been investigated for potential applications, including as anticancer agents bohrium.comnih.gov.
Examples include gold(III) complexes of the type (1,2-diaminocyclohexane)(1,3-diaminopropane)gold(III) chloride, [(DACH)Au(pn)]Cl₃, where DACH represents different isomers of 1,2-diaminocyclohexane. These complexes have been characterized using various spectroscopic and analytical techniques, including elemental analysis, UV-Vis and FTIR spectroscopy, and NMR measurements bohrium.comnih.gov. Solid-state ¹³C NMR studies have indicated that 1,3-diaminopropane is strongly bound to the gold(III) center via nitrogen donor atoms nih.gov.
The molecular structure of one such complex, containing cis-1,2-diaminocyclohexane, determined by X-ray diffraction analysis, showed a complex ion where each gold atom adopts a distorted square-planar geometry with coordination to the diamine ligands nih.gov.
Studies have also focused on the synthesis and properties of dinuclear complexes of gold(III) with 1,3-diaminopropane orcid.orgdntb.gov.ua. The dissociation constants of monoamido forms of gold(III) 1,3-diaminopropane complexes have been determined in aqueous alkali solutions researchgate.net.
Catalytic Applications of 2,2 Propanediamine Derived Systems
Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution. Metal complexes featuring propanediamine ligands have been explored for their activity and selectivity in several important homogeneous catalytic reactions.
The Mizoroki-Heck reaction is a fundamental carbon-carbon bond forming process involving the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. Palladium(II) complexes incorporating 2,2-dimethylpropane-1,3-diamine (neopentanediamine) derivatives have been synthesized and investigated as homogeneous catalysts for this reaction. For instance, a tetradentate Schiff base ligand derived from 2,2-dimethyl-1,3-propanediamine (B1293695) and 2-hydroxy-4-methoxybenzaldehyde (B30951) was synthesized, and its palladium(II) complex, N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II) (PdLSB), was successfully prepared and characterized. This air- and moisture-stable complex demonstrated potential as a homogeneous catalyst for the Mizoroki-Heck reaction. In a study monitoring the reaction of 4-bromoacetophenone with methyl acrylate (B77674) catalyzed by PdLSB, a percentage conversion of 70% was observed after a 12-hour reaction period. This indicates that PdLSB can function as a potential catalyst in the Mizoroki-Heck reaction.
Palladium complexes are widely utilized in various cross-coupling reactions beyond the Mizoroki-Heck reaction, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are crucial for forming carbon-carbon and carbon-nitrogen bonds in organic synthesis. wikipedia.org Palladium complexes featuring propanediamine ligands, such as those derived from 1,2-propanediamine, have been explored in this context. wikipedia.orgfishersci.ca The presence of diamine ligands can influence the electronic and steric properties of the palladium center, thereby affecting its catalytic activity in these transformations. fishersci.ca Palladium(II) complexes with 1,2-propanediamine have been investigated for their potential in organic synthesis, acting as catalysts or reagents in reactions that form carbon-carbon and carbon-nitrogen bonds. wikipedia.org Water-soluble palladium(II)-salan complexes, derived from salens with various bridging units including those based on diamines, have shown high activity in Suzuki-Miyaura cross-coupling reactions in water under aerobic conditions.
Metal complexes with propanediamine ligands have also been explored for their catalytic activity in hydrogenation and oxidation reactions. Palladium complexes with 1,2-propanediamine are mentioned as being useful in hydrogenation and oxidation reactions. fishersci.ca Bidentate amines, including 1,3-diaminopropane (B46017), have been found to be effective modifiers or solvents to enhance decoupled hydrogenation catalysis on supported metal catalysts, such as platinum nanoparticles. The surface coordination of these diamines on the metal can be crucial in controlling catalytic performance. In the realm of oxidation catalysis, metal complexes supported by ligands with a 1,3-propanediamine backbone have been reported to catalyze reactions like the ortho-hydroxylation of phenolates. Rhodium(I) complexes of chiral aminophosphines derived from (R)-1,2-propanediamine have been utilized as effective homogeneous catalysts for the stereoselective hydrogenation of α-acylaminoacrylic acids, demonstrating chiral recognition in the catalytic process. Ruthenium complexes featuring diaminopropane (B31400) ligands have also been reported to catalyze hydrogenation and dehydrogenation reactions.
Heterogeneous Catalysis
Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants. While the direct use of 2,2-propanediamine as a heterogeneous catalyst is less common, related diamines are involved in processes utilizing heterogeneous catalysts like Raney Nickel, particularly in their synthesis.
Raney Nickel, a solid catalyst derived from a nickel-aluminium alloy, is widely used in various hydrogenation processes in organic synthesis and industrial applications. It plays a significant role in the synthesis of diamines through the reduction of nitriles and nitro compounds. haoranbio.com This catalytic hydrogenation over Raney Nickel is a common method for producing primary diamines, which are essential building blocks for polymers and pharmaceuticals. haoranbio.com For example, Raney Nickel is used in the hydrogenation of adiponitrile (B1665535) to hexamethylenediamine, a key monomer for Nylon. It also catalyzes the hydrogen-borrowing mediated diamination in the presence of ammonia (B1221849) for diamine formation from diols. haoranbio.com Raney Nickel has been employed in the synthesis of aromatic diamines through the reduction of corresponding nitro-compounds.
Applications as Metal Passivators and Additives
Propanediamines and their derivatives are also utilized for their ability to interact with metal surfaces, acting as metal passivators and additives in various materials. This application leverages their chelating properties to form stable complexes with metal ions, thereby inhibiting undesirable metal-catalyzed reactions, particularly oxidation and corrosion.
For instance, N,N'-disalicylidene-1,2-propanediamine (salpn), a derivative of 1,2-propanediamine, is a well-known metal deactivator additive used in fuels, such as aviation turbine fuels and motor oils. fishersci.fi Trace metals like copper, iron, nickel, and manganese can catalyze the oxidation of fuels, leading to degradation. fishersci.fi Metal deactivators like salpn form stable coordination compounds with these metal ions, suppressing their catalytic activity and improving fuel stability. 1,2-propanediamine itself is described as an important passivator in the oil product industry.
N,N'-Disalicylidenepropanediamine in Oil Refining
Schiff bases formed from the condensation of diamines and salicylaldehyde (B1680747) are a well-known class of ligands, often employed in coordination complexes for various catalytic applications. N,N'-Disalicylidenepropanediamine is a representative example of such a ligand. It is important to note that the common ligand referred to by a similar name, Salpn, is derived from the reaction of salicylaldehyde with 1,2-propanediamine (also known as 1,2-diaminopropane), not this compound. The structure of the diamine backbone influences the resulting Schiff base ligand and its coordination properties.
Catalysis plays a critical role in modern petroleum refining processes, enabling the efficient conversion of crude oil into a range of valuable fuels and petrochemicals. These processes include catalytic cracking, hydrotreating, reforming, and alkylation, among others mdpi.comeolss.nettaylorfrancis.comfqechemicals.comresearchgate.net. Catalysts in refining are designed to improve conversion rates, enhance product quality, and minimize environmental impact mdpi.comresearchgate.net. Various types of catalysts are utilized, including metal-based catalysts and zeolites, often supported on materials like alumina (B75360) or silica (B1680970) mdpi.comeolss.netmdpi.com.
However, related Schiff base ligands, such as Salpn (derived from 1,2-propanediamine), have found application in fuel-related contexts. Salpn is used as a motor oil additive, functioning as a metal deactivator. Trace metals present in fuels can catalyze undesirable oxidation processes, leading to the formation of gums and solids. Salpn counteracts this by forming stable coordination compounds with these metals, such as copper, iron, chromium, and nickel, thereby suppressing their catalytic activity wikipedia.org. The deactivation of copper is particularly significant due to its high catalytic activity in fuel degradation wikipedia.org. This application highlights the potential relevance of salicylidenepropanediamine-based systems in addressing challenges within the broader petroleum and fuel industry, although it represents a different mode of action (metal deactivation) compared to typical catalytic conversion processes in refining.
Applications in Advanced Materials Science
Polymer Synthesis and Modification
2,2-Dimethyl-1,3-propanediamine (B1293695) serves as a key monomer in the synthesis of various polymers, contributing to improved material properties.
2,2-Dimethyl-1,3-propanediamine is utilized as a diamine component in the production of polyamides and polyurethanes. Its incorporation can lead to enhancements in the mechanical strength and thermal stability of these polymers. sigmaaldrich.comsigmaaldrich.com The compound can be used in the synthesis of urethane (B1682113) dimethacrylate monomers via a non-isocyanate route, which are then employed in photopolymerization processes. researchgate.net This non-isocyanate pathway offers an alternative synthetic route for polyurethane-based materials. The preparation of 1,3-diamino-2,2-dimethylpropane (a synonym for 2,2-dimethyl-1,3-propanediamine) through reactions involving hydroxypivalaldehyde or neopentyl glycol highlights its role as an intermediate in the manufacture of polyurethanes and nylons (polyamides). google.comgoogle.com
Metal-Organic Frameworks (MOFs) Functionalization
Metal-Organic Frameworks (MOFs), porous crystalline materials, can be functionalized with amines to enhance their properties, particularly for gas adsorption.
Amine-appended MOFs have emerged as promising materials for gas adsorption applications, notably for carbon dioxide (CO₂) capture. acs.orgnih.govnih.govnih.govresearchgate.netresearchgate.netrsc.orgrsc.orgescholarship.orgnih.govacs.orgacs.orgosti.govosti.govberkeley.eduescholarship.orgberkeley.edu The introduction of amine groups into the MOF structure allows for specific interactions with gas molecules.
2,2-Dimethyl-1,3-propanediamine (dmpn) has been successfully appended to MOFs, such as Mg₂(dobpdc), for CO₂ capture applications. nih.govrsc.orgnih.govacs.orgosti.govosti.govberkeley.eduescholarship.orgberkeley.edugoogle.com This functionalization introduces the diamine into the framework, enabling enhanced CO₂ interactions.
The CO₂ adsorption in diamine-appended MOFs, including those functionalized with 2,2-dimethyl-1,3-propanediamine, often occurs via a cooperative mechanism. acs.orgnih.govnih.govnih.govresearchgate.netresearchgate.netrsc.orgrsc.orgescholarship.orgnih.govacs.orgacs.orgosti.govosti.govberkeley.eduescholarship.orgberkeley.eduaip.org This mechanism involves the insertion of CO₂ molecules into metal-amine bonds, leading to the formation of ammonium (B1175870) carbamate (B1207046) chains or carbamic acid pairs that propagate along the MOF channels. nih.govresearchgate.netnih.govacs.orgacs.orgosti.govosti.govberkeley.eduescholarship.org This cooperative adsorption can result in characteristic step-shaped adsorption isotherms. nih.govnih.govresearchgate.netescholarship.orgacs.orgberkeley.eduescholarship.orgberkeley.eduaip.org
In the case of dmpn-Mg₂(dobpdc), the CO₂ chemisorption mechanism leads to the formation of both ammonium carbamates and carbamic acid pairs, contributing to a mixed adsorption mechanism. nih.govrsc.orgnih.govacs.orgosti.govosti.govberkeley.edu This material has demonstrated a high CO₂ working capacity and stability under humid conditions. rsc.orgnih.govacs.orgosti.govosti.govberkeley.edu The thermodynamic parameters of adsorption for dmpn-Mg₂(dobpdc) indicate a high differential enthalpy of adsorption and a larger than expected entropic penalty, which positions the adsorption step favorably for carbon capture from flue gas. osti.govosti.govberkeley.edu
Here is a summary of CO₂ adsorption performance for dmpn-Mg₂(dobpdc):
| Property | Value (mmol/g) | Value (wt %) | Conditions | Source |
| High CO₂ working capacity | 2.42 | 9.1 | 60 °C temperature swing | nih.govacs.orgosti.govosti.govberkeley.edu |
| Adsorption step pressure | ~15 mbar CO₂ | - | 40 °C | escholarship.org |
N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) has been explored as a guest molecule within MOFs to induce host-guest charge transfer phenomena. rsc.orgsigmaaldrich.comsigmaaldrich.comresearchgate.net Its spontaneous entrapment in certain MOFs, such as a structurally flexible manganese-based MOF featuring electron-accepting anthraquinone (B42736) groups, results in the formation of charge transfer complexes. rsc.orgsigmaaldrich.comresearchgate.net This demonstrates the potential of using such diamines to modify the electronic properties of MOFs through host-guest interactions. rsc.orgresearchgate.net
Biocompatible Materials and Hydrogels
Potential for Tissue Engineering and Drug Delivery Systems
This section focuses on the potential applications of diamine compounds in the creation of biocompatible materials and hydrogels for tissue engineering and drug delivery systems. While the user query specifically mentions "2,2-Propanediamine" (PubChem CID 10094875) nih.gov, the available scientific literature and search results relevant to these specific applications, particularly the source cited in the outline sigmaaldrich.com, primarily discuss a related but structurally distinct compound, "2,2-Dimethyl-1,3-propanediamine" (PubChem CID 24853600). Therefore, the information presented in this subsection details the potential of 2,2-Dimethyl-1,3-propanediamine in these areas as indicated by the search results.
2,2-Dimethyl-1,3-propanediamine, also known as neopentanediamine, is utilized in the creation of hydrogels and other biocompatible materials relevant to tissue engineering and drug delivery systems. sigmaaldrich.comsigmaaldrich.com Its structure, containing two primary amine groups, facilitates reactions that are valuable in the synthesis of various polymers. smolecule.comtcichemicals.com Specifically, these amine groups can form covalent bonds with diacids or diisocyanates, leading to the development of high-performance polymeric materials. smolecule.com Such polymers, including polyamides and polyurethanes, can exhibit enhanced mechanical properties and thermal stability. smolecule.com The ability to serve as a building block for these polymers contributes to its potential in designing materials for biomedical applications. smolecule.comtcichemicals.com
Within the context of biocompatible materials, 2,2-dimethyl-1,3-propanediamine is recognized as a monomer component in the synthesis of materials suitable for research in this field. tcichemicals.com Its incorporation into polymers can yield materials with properties desirable for biological interfaces.
For tissue engineering applications, the use of 2,2-dimethyl-1,3-propanediamine in creating hydrogels and biocompatible materials is being explored. sigmaaldrich.comsigmaaldrich.com These materials can potentially serve as scaffolds that support cell growth and tissue regeneration.
In the domain of drug delivery systems, 2,2-dimethyl-1,3-propanediamine is being investigated for its potential utility. smolecule.com Its properties, such as solubility and the capacity to form complexes with other molecules, suggest it as a candidate for developing systems capable of delivering drugs, potentially to specific targets within the body. smolecule.com The compound's diamine structure might also allow it to function as a chelating agent, which could be relevant in certain medical applications, such as binding metal ions. sigmaaldrich.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Structural Elucidation Techniques
Structural elucidation involves determining the arrangement of atoms within a molecule. For diamines such as 2,2-propanediamine, techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental.
X-ray Crystallography (Single-Crystal and Powder Diffraction)
While specific single-crystal or powder diffraction data for the unsubstituted this compound were not found in the provided search results, X-ray crystal diffraction has been utilized to characterize the structure of related compounds, such as 1,3,5-trinitro-2,2-bis(trifluoromethyl)-1,3,5-triazinane, which is synthesized from hexafluoro-2,2-propanediamine researchgate.netresearchgate.net. This indicates the applicability of the technique to propanediamine derivatives for confirming molecular structures. The geometric structure of target substances, including some N-heterocyclic frameworks, has also been determined through X-ray crystallographic analysis in studies where propanediamine derivatives might be involved in synthesis rsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, Solid-State NMR, Variable Temperature NMR)
NMR spectroscopy is indispensable for determining the connectivity and functional groups within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.
NMR spectroscopy, including ¹H and ¹³C NMR, is commonly used for the structural elucidation and identification of organic compounds, including various N-heterocyclic frameworks synthesized using related diamines rsc.orgnih.gov. For example, the identification of primary products in some reactions has been accomplished through ¹H NMR analysis rsc.orgnih.gov. ¹⁵N NMR has also been used to characterize compounds like 1,3,5-trinitro-2,2-bis(trifluoromethyl)-1,3,5-triazinane researchgate.netresearchgate.net.
Solid-state NMR techniques, such as ¹⁵N MAS NMR, have been applied in studies investigating reactions on zeolites where compounds like this compound were formed from the decomposition of acetone (B3395972) oxime researchgate.netresearchgate.netresearchgate.netresearchgate.net. These studies utilize solid-state NMR to monitor nitrogen-containing surface species and gas phase products researchgate.net.
Variable temperature NMR is a technique that can provide information about dynamic processes in molecules, such as conformational changes or molecular motion. While variable temperature operation is integral to the mechanical design of some solid-state NMR probes for studying biological macromolecules, specific applications of variable temperature NMR to this compound were not detailed in the search results researchgate.net.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Each functional group vibrates at characteristic frequencies, producing a unique spectral fingerprint.
FTIR spectroscopy has been used in the characterization of various compounds, including energetic salts and sulfur-containing heterocycles, where propanediamine structures or related amines might be present or involved in synthesis researchgate.netresearchgate.net. In situ FTIR spectroscopy has also been employed in studies of catalytic reactions on zeolites, where compounds like this compound could potentially be formed or interact with the catalyst surface researchgate.netresearchgate.net. The Aldrich FT-IR Collection lists the vapor-phase spectrum for 1,1,1,3,3,3-Hexafluoro-2,2-propanediamine thermofisher.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for detecting conjugated systems and aromatic rings and can provide information about electronic transitions within a molecule.
UV-Vis spectroscopy has been used in the characterization of energetic salts researchgate.net. It is also mentioned in the context of analyzing the interaction between cations and the π-electron cloud of diboryne, where UV-Vis spectra were analyzed alongside other spectroscopic methods researchgate.net. Absorption spectra in the UV-Vis range have also been measured for other organic compounds in vapor phase and solution studies acs.org.
Mass Spectrometry (LC-MS, ESI-MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern. Different ionization techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and coupling with liquid chromatography (LC-MS), are used depending on the nature of the sample.
Mass spectrometry, specifically ESI-MS, has been used for the characterization of synthesized energetic salts researchgate.net. Temperature-programmed desorption coupled with mass spectrometer (TPD-MS) has also been used to study catalytic reactions where compounds like this compound might be involved as reaction products researchgate.net. A patent mentions the characterization of an alkoxylated imidazo-oxazole compound by mass spectrometry, presenting fragments potentially related to propanediamine structures google.com.
Analytical and Quantitation Methods
Analytical methods are used to identify and quantify the components of a sample. For this compound, this could involve determining its purity or concentration in a mixture.
Elemental analysis is a common analytical technique used to determine the percentage of each element (e.g., carbon, hydrogen, nitrogen) in a compound, which helps confirm its empirical formula. Elemental analysis has been reported for the characterization of synthesized compounds, including derivatives of propanediamine researchgate.netresearchgate.netgoogle.com. While patents mention analytical methods in a general sense related to formulations containing diamines, specific detailed quantitation methods for this compound itself were not prominently featured in the search results google.comgoogle.com.
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This provides empirical formula verification and is essential for confirming the purity and identity of synthesized compounds, including diamines and their metal complexes.
Studies on Schiff base ligands derived from diamines, such as N,N'-bis-(5-methyl-methylsalicylidene)-2,2-dimethylpropane-1,3-diamine, utilize CHN analysis to compare experimental elemental percentages with theoretically calculated values based on the proposed chemical structure utm.my. For this specific ligand (C₂₃H₃₀N₂O₂), the experimental results were C 76.07%, H 8.46%, and N 7.39%, which were in good agreement with the calculated values of C 75.37%, H 8.25%, and N 7.64% utm.my. Similarly, the palladium complex of this ligand (C₂₃H₂₈N₂O₂Pd) showed experimental percentages of C 59.29%, H 6.16%, and N 5.11%, aligning with calculated values of C 58.66%, H 5.99%, and N 5.95% utm.my.
Another study involving iron(II) complexes of tetradentate N₂O₂ Schiff base ligands, including one derived from 2,2-dimethyl-1,3-propanediamine (B1293695) (compound 4, C₃₃H₃₂N₂O₄Fe), reported calculated elemental percentages of C, 68.76%; H, 5.55%; N, 4.86% and found experimental values of C, 67.72%; H, 55.58%; N, 4.89%. chemmethod.com. These examples highlight the role of CHN analysis in confirming the successful synthesis and purity of compounds incorporating the this compound moiety.
Gas Chromatography (GC, GC-FID, GC×GC-NCD) for Purity and Quantitation
Gas Chromatography (GC), often coupled with detectors like Flame Ionization Detection (FID), is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound and for quantitative analysis in reaction monitoring. GC separates components of a mixture based on their vapor pressure and interaction with a stationary phase, allowing for the identification and quantification of individual substances.
In research involving a palladium(II) complex derived from 2,2-dimethylpropane-1,3-diamine, GC-FID was employed to monitor the progress of a Mizoroki-Heck reaction catalyzed by the complex researchgate.net. This demonstrates the utility of GC-FID in quantitatively tracking the consumption of reactants and formation of products in reactions where this compound or its derivatives are involved, thereby indirectly assessing the behavior and potential purity of the diamine within the reaction system. While GC×GC-NCD was not specifically mentioned for this compound in the search results, GC and GC-FID are established methods for the analysis of diamines and related organic compounds.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its chemical structure and bonding. It is a valuable tool for identifying compounds and studying their molecular conformations and interactions.
The Raman spectrum of 2,2-dimethylpropane-1,3-diamine (dmpn) has been reported. Characteristic bands in the Raman spectrum of dmpn include those corresponding to ν(N−H) stretching modes around 3050 cm⁻¹, ν(C−H) stretching modes between 2900 and 3000 cm⁻¹, δ+(N−H) bending modes around 1600 and 1500 cm⁻¹, δ(C−H) bending modes around 1400-1500 cm⁻¹, and a characteristic δ(CH₂) rocking mode around 720 cm⁻¹ mdpi.com. These specific vibrational frequencies serve as a fingerprint for the identification and characterization of this compound. Studies on salts of 2,2-dimethylpropane-1,3-diamine have also shown shifts in these bands, particularly for NH-valence modes, due to involvement in hydrogen bonds mdpi.com.
Raman spectroscopy has also been applied to study complexes formed with other diamines, providing insights into metal-ligand bonding and structural changes upon complexation researchgate.netrsc.orgresearchgate.net. This suggests that Raman spectroscopy can similarly be used to investigate the coordination behavior and structural aspects of this compound when it acts as a ligand.
Scanning Electron Microscopy (SEM) for Microstructure Analysis
Scanning Electron Microscopy (SEM) is a technique used to examine the surface morphology and microstructure of materials at high resolution. It provides visual information about the size, shape, and arrangement of particles or features in a sample.
SEM has been utilized in the characterization of materials derived from diamines, including 2,2-dimethyl-1,3-propanediamine. For instance, SEM was used to study nanoparticles of α-Fe₂O₃ obtained from the thermal decomposition of iron(II) complexes of a Schiff base ligand synthesized using 2,2-dimethyl-1,3-propanediamine chemmethod.comchemmethod.com. The SEM images revealed that the nanoparticles had a relatively spherical shape with an average diameter in the range of 40-70 nm chemmethod.comchemmethod.com.
pH Potentiometry for Solution Studies
pH potentiometry is a technique used to study the acid-base properties of compounds in solution and to determine the stability constants of metal complexes formed with ligands. For diamines like this compound, which can act as Brønsted bases and ligands, potentiometry provides crucial information about their protonation states and complexation behavior in aqueous or mixed-solvent systems.
Studies on related diamine-containing ligands, such as N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine, have employed pH potentiometry to investigate their complex formation with metal ions like copper(II) and lanthanides in solution rsc.orgrsc.orgnih.gov. Potentiometric titrations have been used to determine the protonation constants of these ligands and the stability constants of the resulting complexes nih.govnih.govsbq.org.br. For N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine, protonation constants (log K) of 22.07, 8.77, and 8.23 were determined by potentiometric titration in water nih.gov. These studies demonstrate the effectiveness of pH potentiometry in characterizing the solution chemistry of diamines and their metal complexes, which is directly applicable to understanding the behavior of this compound in solution.
Cyclic Voltammetry and Spectroelectrochemistry
Cyclic voltammetry and spectroelectrochemistry are electrochemical techniques used to study the redox properties of compounds and to correlate electrochemical behavior with spectroscopic changes. These methods are particularly useful for characterizing metal complexes involving electroactive ligands or metal centers.
Cyclic voltammetry has been applied to study the electrochemical behavior of metal complexes formed with diamine-containing ligands rsc.orgnih.govresearchgate.netrsc.orgscielo.brresearchgate.netnih.govunesp.brscielo.br. These studies can determine redox potentials and provide insights into the oxidation and reduction processes occurring in the complexes. For instance, cyclic voltammetry has been used to examine copper(II) complexes with N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine rsc.orgnih.govrsc.orgscispace.com and manganese(II) complexes with diamine-containing ligands, revealing quasi-reversible redox couples associated with the metal centers or reducible groups on the ligand researchgate.netscielo.brresearchgate.netscielo.br.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Thermodynamic Properties
Quantum chemical calculations are instrumental in determining the thermodynamic properties of molecules. These theoretical approaches can provide accurate estimations of key parameters that govern the stability and reactivity of chemical compounds.
Bond dissociation energy (BDE) is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. It is a key indicator of the strength of a chemical bond. Comprehensive computational studies detailing the bond dissociation energies for the various bonds within the 2,2-propanediamine molecule have not been specifically reported in the available literature. However, computational methods like Density Functional Theory (DFT) are frequently employed to calculate BDEs for a wide range of organic molecules.
Table 1: Reported Enthalpy of Formation for a Related Isomer
| Compound | Formula | State | ΔfH° (kJ/mol) | Method |
|---|---|---|---|---|
| 1,2-Propanediamine | C3H10N2 | Liquid | -97.8 ± 0.4 | Combustion Calorimetry |
The standard molar entropy (S°) is a measure of the randomness or disorder of a substance. The Gibbs function of formation (ΔfG°) combines enthalpy and entropy and is a key predictor of the spontaneity of a reaction. While specific calculated values for the standard molar entropy and Gibbs function of formation of this compound were not found, these properties have been calculated for other alkanediamines. researchgate.net For instance, for 1,2-propanediamine, the standard molar entropy of the liquid has been reported. nist.gov Computational chemistry provides reliable methods to predict these properties, often through frequency calculations at a specified level of theory.
The enthalpy of vaporization (ΔvapH) is the enthalpy change required to transform a given quantity of a substance from a liquid into a gas at a given pressure. Experimental and computational studies have been conducted on the vaporization enthalpies of various aliphatic propanediamines. These studies often employ methods like the transpiration method to measure vapor pressures and derive vaporization enthalpies. While specific data for this compound is not present in the search results, a group-contribution method has been developed for the validation and prediction of vaporization enthalpies of amines and diamines, which could potentially be applied to this compound.
Electronic Structure and Reactivity Studies
The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods are powerful tools for investigating the electronic characteristics of molecules like this compound.
Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are widely used quantum chemical methods to study the electronic structure and properties of molecules. nih.govresearchgate.net DFT methods, with functionals such as B3LYP, are known for their balance of accuracy and computational cost, making them suitable for studying a wide range of chemical systems. researchgate.net MP2 is a more computationally intensive method that often provides more accurate results for systems where electron correlation is important. nih.gov
While specific DFT or MP2 studies focused solely on this compound were not identified in the provided search results, these methods are routinely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as frontier molecular orbital energies (HOMO and LUMO). researchgate.netnih.gov Such calculations for this compound would provide valuable information about its kinetic stability and reactivity.
Time-Dependent Density-Functional Theory (TD-DFT) is a computational method used to calculate the electronic absorption spectra of molecules. nih.govresearchgate.net It provides information about the wavelengths of light a molecule absorbs and the nature of the corresponding electronic transitions. nih.gov Although no specific TD-DFT studies on this compound were found, this method could be applied to predict its UV-Vis spectrum. The calculations would reveal the energies of its excited states and the oscillator strengths of the transitions, offering insights into its photophysical properties.
Computational Modeling for Catalysis and Adsorption
Corrosion Inhibition Efficiency
Based on a comprehensive search of available scientific literature, no theoretical or computational studies detailing the corrosion inhibition efficiency of this compound were found. Research on the effectiveness of similar diamine compounds as corrosion inhibitors has been conducted; however, specific data for this compound is not present in the reviewed materials. Therefore, detailed research findings and data tables on its performance as a corrosion inhibitor cannot be provided at this time.
Advanced Research Directions and Future Outlook
Development of Novel 2,2-Propanediamine Derivatives with Tunable Properties
Research into this compound derivatives is driven by the desire to create compounds with tailored properties for specific applications. The presence of the two primary amine groups allows for facile functionalization, leading to a wide range of derivatives. These modifications can influence various characteristics, including reactivity, solubility, coordination behavior, and incorporation into polymeric structures.
One area of focus is the synthesis of derivatives for use as ligands in coordination chemistry. By modifying the amine groups or introducing additional functional groups onto the carbon backbone, researchers can tune the electronic and steric properties of the ligand, influencing its binding affinity and selectivity towards metal ions. These metal complexes can serve as catalysts in various chemical reactions, including asymmetric synthesis. For instance, 2,2-dimethyl-1,3-propanediamine (B1293695) itself can be used as a bidentate ligand in the preparation of complexes with metals like aluminum, gallium, and copper, which act as catalysts.
Furthermore, this compound derivatives are being explored for their potential in the development of new materials. For example, its diamine structure makes it a suitable component in the synthesis of polyamides and polyurethanes, where it forms strong covalent bonds with diacids or diisocyanates. This integration can lead to polymers with enhanced mechanical properties and thermal stability. Research also explores its use in creating hydrogels or biocompatible materials for applications in tissue engineering and drug delivery systems.
The ability to introduce diverse substituents onto the this compound scaffold enables the fine-tuning of properties for applications such as CO₂ capture and conversion. Amine functionalization of materials like Metal-Organic Frameworks (MOFs) with diamines can enhance their affinity and selectivity for CO₂.
Exploration of Stereoselective Synthetic Pathways for Chiral Derivatives
While this compound itself is achiral due to the symmetry around the quaternary carbon, the exploration of chiral derivatives is a significant area of research. Introducing chirality into molecules derived from this compound can lead to compounds with applications in asymmetric catalysis, chiral separations, and the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.
Stereoselective synthesis focuses on developing methods to produce a single stereoisomer or a desired mixture of stereoisomers with high purity. For diamines, this often involves the use of chiral starting materials, chiral auxiliaries, or asymmetric catalytic methods. Although much of the research on chiral diamines focuses on vicinal diamines like 1,2-diaminopropane (B80664) (which is the simplest chiral diamine), the principles and techniques developed in this field are relevant to the synthesis of chiral derivatives of this compound.
Methods such as the resolution of racemates using chiral resolving agents or asymmetric hydrogenation of prochiral precursors are employed to obtain enantiomerically enriched diamines. Research into stereoselective pathways for this compound derivatives would involve designing synthetic routes that control the formation of new stereocenters, potentially through the introduction of chiral substituents on the amine groups or the carbon backbone.
Integration of this compound into Multifunctional Materials
The integration of this compound into multifunctional materials is an active research area, leveraging its ability to act as a crosslinker, a ligand for metal ions, or a building block for polymers. Multifunctional materials are designed to exhibit several properties simultaneously, such as mechanical strength, catalytic activity, and selective adsorption.
As a crosslinking agent, this compound can be used to create polymeric networks with enhanced structural integrity and tailored pore sizes. This is particularly relevant in the development of membranes for gas separation, where diamine crosslinking of polyimide membranes has shown promise in improving H₂/CO₂ selectivity.
Furthermore, this compound and its derivatives can be incorporated into composite materials to impart specific functionalities. For example, metal complexes of this compound derivatives can be integrated into solid supports to create heterogeneous catalysts. The chelating ability of the diamine allows for stable coordination with metal centers, which are then immobilized within the material matrix.
Research also explores the use of this compound in the synthesis of advanced materials for energy storage and conversion, such as in organic redox flow batteries or as components in materials for hydrogen evolution reactions. Its structure can contribute to the electrochemical properties and stability of these materials.
Elucidation of Complex Reaction Mechanisms via Combined Experimental and Computational Approaches
Understanding the detailed mechanisms of reactions involving this compound is crucial for designing new synthetic routes, optimizing reaction conditions, and predicting the properties of resulting products. This is increasingly being achieved through a combination of experimental studies and computational chemistry techniques.
Experimental methods, such as spectroscopic analysis (NMR, IR), mass spectrometry, and kinetic studies, provide valuable data on reaction intermediates, transition states, and reaction rates. These experimental findings are then complemented by computational approaches, such as Density Functional Theory (DFT) calculations.
Computational studies can provide insights into reaction pathways, activation energies, and the electronic structure of molecules involved in the reaction. For instance, computational modeling can help elucidate the mechanism of CO₂ capture by amines or the catalytic activity of metal complexes involving diamine ligands. By combining experimental observations with computational predictions, researchers can gain a comprehensive understanding of complex reaction mechanisms, leading to the rational design of new catalysts and materials.
This combined approach is particularly valuable for studying reactions involving this compound as a ligand in catalysis or as a reactant in polymerization processes, where multiple steps and intermediates may be involved.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2,2-Propanediamine, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via reductive amination of ketones or alkylation of ammonia derivatives. For purity assessment, combine titration (using Bronsted-Lowry acid–base theory with pH probes to track protonation states ) and chromatographic techniques (e.g., HPLC). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation, referencing molecular mass and proton environments .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : Distinguish between primary and secondary amines via and chemical shifts.
- IR Spectroscopy : Identify N-H stretching (3200–3500 cm) and bending vibrations.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns, leveraging NIST Standard Reference Data for cross-validation .
Advanced Research Questions
Q. How does pH influence the speciation of this compound in aqueous solutions, and what experimental approaches quantify these changes?
- Methodological Answer : Speciation (unprotonated, mono-, or diprotonated forms) depends on pH and ionic strength. Use potentiometric titrations with automated pH probes to generate titration curves. Analyze data using software like CHEAQS or HyperQuad to calculate stepwise protonation constants () . For complex systems, account for ionic strength effects via the Davies equation.
Q. What computational strategies are optimal for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with functionals like B3LYP/6-31G(d) can predict geometry, frontier molecular orbitals, and proton affinity. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) reveal conformational flexibility and solvation effects. Validate computational results against crystallographic data (if available) using tools like SHELX .
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., pKa, solubility) of this compound?
- Methodological Answer : Discrepancies often arise from differences in experimental conditions (ionic strength, temperature). Cross-reference data from multiple sources (e.g., NIST WebBook ) and replicate measurements under standardized conditions. Use statistical tools (e.g., Bland-Altman plots) to assess systematic biases.
Experimental Design & Reproducibility
Q. What protocols ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Documentation : Follow ARRIVE guidelines to detail synthesis steps, reagent purity (vendor, batch number), and storage conditions .
- Control Experiments : Include blank runs and internal standards (e.g., deuterated solvents for NMR).
- Data Sharing : Publish raw data (titration curves, spectral files) in repositories like Zenodo to enable independent validation .
Q. How should researchers design experiments to investigate the coordination chemistry of this compound with transition metals?
- Methodological Answer :
- Stoichiometric Studies : Use Job’s method of continuous variation to determine metal-ligand ratios.
- Spectroscopic Analysis : Employ UV-Vis (d-d transitions) and X-ray crystallography (SHELXL refinement ) to confirm complex geometry.
- Thermodynamic Stability : Measure stability constants via competitive ligand titrations with EDTA.
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing titration data involving this compound?
- Methodological Answer : Non-linear regression (e.g., using OriginLab or Python’s SciPy) fits titration curves to theoretical models. Report confidence intervals for values and assess goodness-of-fit via residual plots. For multi-protic systems, global fitting across multiple datasets improves accuracy .
Q. How can researchers integrate experimental and computational data to predict this compound’s behavior in novel environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
